4-[(Z)-prop-1-enyl]benzaldehyde
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Overview
Description
4-[(Z)-prop-1-enyl]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It consists of a benzene ring substituted with a formyl group and a (Z)-prop-1-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(Z)-prop-1-enyl]benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with prop-1-enyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds as follows:
C6H5CHO+CH2=CHCH2MgBr→C6H5CH(CH2=CH2)OH→C6H5CH=CHCH2CHO
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of cinnamaldehyde. This process uses a palladium or platinum catalyst under high pressure and temperature to selectively hydrogenate the double bond, yielding the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-prop-1-enyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents such as hydroxylamine (NH2OH) to form oximes or with hydrazine (NH2NH2) to form hydrazones.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NH2OH in aqueous or alcoholic solution, NH2NH2 in ethanol.
Major Products Formed
Oxidation: 4-[(Z)-prop-1-enyl]benzoic acid.
Reduction: 4-[(Z)-prop-1-enyl]benzyl alcohol.
Substitution: 4-[(Z)-prop-1-enyl]benzaldoxime, this compound hydrazone.
Scientific Research Applications
4-[(Z)-prop-1-enyl]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-[(Z)-prop-1-enyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The simplest aromatic aldehyde with a benzene ring and a formyl group.
Cinnamaldehyde: Contains a benzene ring with a formyl group and a (E)-prop-1-enyl group.
4-Hydroxybenzaldehyde: Benzaldehyde with a hydroxyl group at the para position.
Uniqueness
4-[(Z)-prop-1-enyl]benzaldehyde is unique due to its (Z)-configuration of the prop-1-enyl group, which imparts distinct chemical and physical properties compared to its (E)-isomer. This configuration can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
169030-20-0 |
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Molecular Formula |
C10H10O |
Molecular Weight |
146.189 |
IUPAC Name |
4-[(Z)-prop-1-enyl]benzaldehyde |
InChI |
InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h2-8H,1H3/b3-2- |
InChI Key |
KWWVKYPHFGKMCB-IHWYPQMZSA-N |
SMILES |
CC=CC1=CC=C(C=C1)C=O |
Synonyms |
Benzaldehyde, 4-(1-propenyl)-, (Z)- (9CI) |
Origin of Product |
United States |
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